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molecular formula C13H15Br B8546295 7-Bromo-1,1,4-trimethyl-1,2-dihydro-naphthalene

7-Bromo-1,1,4-trimethyl-1,2-dihydro-naphthalene

Cat. No. B8546295
M. Wt: 251.16 g/mol
InChI Key: YKFMBFCYRIPYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476673B2

Procedure details

Methyl magnesium bromide (3M solution in diethyl ether, 2.5 mL, 7.50 mmol) was added slowly to a solution of 6-bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one (Compound 35, 920 mg, 3.65 mmol) in 10 mL of diethyl ether at 0° C. After stirring and warming to room temperature for 2 h, the mixture was quenched with water at 0° C., extracted with diethyl ether (3×5 mL), washed with brine (1×5 mL), dried (MgSO4) and concentrated at reduced pressure to give a light yellow oil. The crude oil was then dissolved in 10 mL of dichloromethane and stirred with 100 mg of para-toluenesulfonic acid at room temperature for 2 h. Water (10 mL) was then added and the organic layer was washed with brine (1×5 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (hexane) gave the title compound (589 mg, 65% yield) as a colorless oil:
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
C[Mg]Br.[Br:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=O)[CH2:10][CH2:9][C:8]2([CH3:17])[CH3:16].[C:18]1(C)C=CC(S(O)(=O)=O)=CC=1.O>C(OCC)C.ClCCl>[Br:4][C:5]1[CH:6]=[C:7]2[C:12]([C:11]([CH3:18])=[CH:10][CH2:9][C:8]2([CH3:17])[CH3:16])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
920 mg
Type
reactant
Smiles
BrC=1C=C2C(CCC(C2=CC1)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(CCC(C2=CC1)=O)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×5 mL)
WASH
Type
WASH
Details
washed with brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
WASH
Type
WASH
Details
the organic layer was washed with brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CCC(C2=C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 589 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 403.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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